tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC20148302
Molecular Formula: C12H21N3O2
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21N3O2 |
|---|---|
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h9H,4-8H2,1-3H3,(H,13,14) |
| Standard InChI Key | FGCYEDNAVRTJTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NCCN2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrrolidine ring (a five-membered saturated amine) substituted at the 2-position with a 4,5-dihydro-1H-imidazol-2-yl group. The tert-butyl carbamate (Boc) group at the 1-position of pyrrolidine enhances steric protection and modulates solubility. Key structural parameters include:
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IUPAC Name: tert-Butyl 2-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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SMILES:
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InChIKey:
The dihydroimidazole moiety exists in a partially saturated state, reducing aromaticity compared to fully conjugated imidazoles, which influences reactivity and hydrogen-bonding capabilities.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.31 g/mol |
| Purity (HPLC) | ≥99.0% |
| Storage Conditions | 2–8°C, protected from light |
| Appearance | Solid (light yellow to yellow) |
These properties are critical for handling and application in synthetic workflows.
Synthesis and Preparation
Synthetic Routes
The synthesis typically begins with (S)-proline or analogous pyrrolidine precursors. A representative pathway involves:
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Boc Protection: Reaction of pyrrolidine with di-tert-butyl dicarbonate () under basic conditions to form the Boc-protected intermediate.
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Imidazoline Formation: Condensation with ethylenediamine derivatives in the presence of a carbonyl source (e.g., triphosgene) to install the dihydroimidazole ring.
For example, a related compound, (S)-tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is synthesized via bromination of preformed imidazole intermediates at −10°C. Similar low-temperature strategies may apply to stabilize reactive intermediates during dihydroimidazole formation.
Optimization Challenges
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Steric Hindrance: The tert-butyl group complicates nucleophilic substitution reactions, necessitating polar aprotic solvents like DMF or THF.
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Racemization Risk: Chiral centers in pyrrolidine require mild conditions to prevent epimerization, often achieved using Hünig’s base or catalytic DMAP .
Biological and Pharmacological Applications
Drug Intermediate Utility
The Boc group facilitates selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane), enabling sequential functionalization. This feature is exploited in synthesizing:
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Kinase Inhibitors: Imidazoline-pyrrolidine hybrids target ATP-binding pockets in kinases.
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GPCR Modulators: The rigid pyrrolidine scaffold mimics natural peptide conformations, aiding in receptor binding .
Comparison with Related Compounds
The dihydroimidazole variant lacks aromaticity, reducing π-stacking interactions but improving solubility in aqueous-organic mixtures.
Future Directions and Challenges
Stereoselective Synthesis
Advances in asymmetric catalysis could enable enantioselective construction of the pyrrolidine-imidazoline scaffold, enhancing access to chiral derivatives for drug discovery.
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains or nanoparticle conjugates may improve bioavailability and tissue-specific targeting, addressing current limitations in pharmacokinetics .
Computational Modeling
Machine learning models predicting binding affinities for imidazoline-containing compounds could accelerate lead optimization, reducing experimental trial-and-error .
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